BenchChemオンラインストアへようこそ!

6-chloro-1H-indole-5-carboxylic acid

Physicochemical characterization Purification protocol design Process chemistry

6-Chloro-1H-indole-5-carboxylic acid (CAS 256935-86-1, molecular formula C₉H₆ClNO₂, molecular weight 195.60 g/mol) is a chlorinated indole-5-carboxylic acid derivative belonging to the class of heterocyclic aromatic building blocks. The compound features a carboxylic acid group at the 5-position and a chlorine substituent at the 6-position of the indole bicyclic ring system, with a computed XLogP3 of 2.2.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 256935-86-1
Cat. No. B1592393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-indole-5-carboxylic acid
CAS256935-86-1
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)C(=O)O)Cl
InChIInChI=1S/C9H6ClNO2/c10-7-4-8-5(1-2-11-8)3-6(7)9(12)13/h1-4,11H,(H,12,13)
InChIKeyPNQNYTQRGUBNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-indole-5-carboxylic acid (CAS 256935-86-1): Procurement-Grade Physicochemical and Synthetic Utility Overview


6-Chloro-1H-indole-5-carboxylic acid (CAS 256935-86-1, molecular formula C₉H₆ClNO₂, molecular weight 195.60 g/mol) is a chlorinated indole-5-carboxylic acid derivative belonging to the class of heterocyclic aromatic building blocks. The compound features a carboxylic acid group at the 5-position and a chlorine substituent at the 6-position of the indole bicyclic ring system, with a computed XLogP3 of 2.2 [1]. It is commercially available from multiple suppliers at purity grades ranging from 95% to 98% . The compound is primarily employed as a key synthetic intermediate in medicinal chemistry programs, most notably as a documented precursor for p38 kinase inhibitors [2] and as the core scaffold substructure of the clinical-stage AMPK activator PF-06409577 [3].

Why Indole-5-carboxylic Acid or Positional Chloro-Isomers Cannot Replace 6-Chloro-1H-indole-5-carboxylic acid in Research and Development


Unsubstituted indole-5-carboxylic acid (CAS 1670-81-1) and chloro-positional isomers such as 4-chloro-1H-indole-5-carboxylic acid (CAS 251107-41-2) or 7-chloro-1H-indole-5-carboxylic acid are not functionally interchangeable with the 6-chloro derivative. The chlorine atom at position 6 introduces a quantifiable increase in lipophilicity (ΔLogP ≈ +0.7 to +1.0 vs. parent) and alters both boiling point (434.4 vs. 419.6 °C) and density (1.548 vs. 1.408 g/cm³) relative to the non-chlorinated parent . Critically, the 6-chloro positional isomer is the specifically documented precursor for p38 kinase inhibitor synthesis via the Japp–Klingemann/Fischer indole protocol, a synthetic role not reported for the 4-chloro or 7-chloro isomers [1]. Furthermore, the clinical-stage AMPK activator PF-06409577 explicitly requires the 6-chloro-1H-indole core bearing a 5-carboxy group; substitution at alternative positions yields compounds with divergent pharmacological profiles [2].

Quantitative Differentiation Evidence: 6-Chloro-1H-indole-5-carboxylic acid vs. Closest Analogs


Boiling Point and Density Elevation vs. Parent Indole-5-Carboxylic Acid

The introduction of chlorine at the 6-position produces a measurable increase in boiling point and density compared to the non-halogenated parent indole-5-carboxylic acid. The 6-chloro derivative exhibits a predicted boiling point of 434.4±25.0 °C at 760 mmHg , representing an elevation of approximately 15 °C over the parent compound's boiling point of 419.6±18.0 °C . Density increases from 1.408 g/cm³ (parent) to 1.548 g/cm³ (6-chloro derivative), a gain of approximately 10% . These differences directly impact distillation conditions, solvent selection for recrystallization, and phase-separation behavior during workup.

Physicochemical characterization Purification protocol design Process chemistry

Lipophilicity Enhancement (LogP/XLogP3) Relative to Non-Halogenated Parent

Chlorination at the 6-position substantially elevates the compound's partition coefficient. The 6-chloro-1H-indole-5-carboxylic acid has a computed XLogP3 of 2.2 [1] and experimentally correlated LogP values ranging from 2.33 to 2.52 . In comparison, unsubstituted indole-5-carboxylic acid exhibits an XLogP3 of 1.50 and AlogP of 1.87 [2]. The ΔLogP of approximately +0.7 to +1.0 log units translates to a theoretical 5- to 10-fold increase in octanol-water partition coefficient, which is a key determinant of passive membrane permeability in cellular assays.

Drug-likeness Membrane permeability ADME prediction

Positional Specificity: 6-Chloro Isomer as Exclusive Documented p38 Kinase Inhibitor Precursor

In the primary literature, 5-carboxy-6-chloroindole (synonymous with 6-chloro-1H-indole-5-carboxylic acid) is explicitly identified as the precursor for p38 kinase inhibitor development via the Japp–Klingemann/Fischer indole synthetic protocol [1]. The authors confirm this compound was prepared from 4-amino-2-chloro-3-iodobenzoic acid and the structures of key intermediates were confirmed by X-ray crystallography [1]. No equivalent p38 kinase inhibitor precursor role has been documented in the peer-reviewed literature for the 4-chloro isomer (CAS 251107-41-2), the 7-chloro isomer, or the unsubstituted indole-5-carboxylic acid. This represents a functional differentiation tied to the specific 6-chloro regiochemistry.

p38 MAP kinase Inflammation Kinase inhibitor synthesis

Core Scaffold Relationship to Clinical AMPK Activator PF-06409577

6-Chloro-1H-indole-5-carboxylic acid constitutes the core substructure of PF-06409577 (6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), a direct allosteric activator of AMPK that advanced to first-in-human clinical trials for diabetic nephropathy [1]. PF-06409577 exhibits an EC₅₀ of 7 nM for AMPK α1β1γ1 versus >40,000 nM for the α1β2γ1 isoform, demonstrating selectivity driven by the 6-chloro-indole pharmacophore . The 6-chloro-5-carboxy substitution pattern is a structural prerequisite: the indole core was selected after optimization from an indazole amide HTS hit, with the chloro substituent at position 6 being essential for oral absorption and potency [1]. Compounds lacking the 6-chloro substituent or bearing chloro at alternative positions yielded inferior pharmacokinetic profiles during lead optimization [1].

AMPK activation Diabetic nephropathy Metabolic disease

COX Enzyme and NF-κB Pathway Inhibitory Activity with Cytokine Suppression Profile

6-Chloro-1H-indole-5-carboxylic acid has been reported to inhibit cyclooxygenase (COX) enzymes involved in pro-inflammatory prostaglandin biosynthesis and to suppress NF-κB activation, leading to reduced production of inflammatory cytokines including IL-1β, IL-6, and TNFα . The compound also exhibits cytotoxicity at elevated concentrations in cell culture . However, specific IC₅₀ values for COX-1, COX-2 inhibition, and NF-κB suppression are not publicly available in peer-reviewed literature, nor are head-to-head comparative data against the non-chlorinated parent or positional isomers. This activity profile distinguishes the compound pharmacologically from indole-5-carboxylic acid, which is primarily reported as a GABA receptor-interacting agent and photophysical probe rather than a COX/NF-κB modulator .

Anti-inflammatory COX inhibition Cytokine modulation

Procurement-Driven Application Scenarios for 6-Chloro-1H-indole-5-carboxylic acid


Synthesis of p38 MAP Kinase Inhibitors via Validated Japp–Klingemann/Fischer Indole Route

Medicinal chemistry teams developing p38α MAP kinase inhibitors for inflammatory disease indications (rheumatoid arthritis, COPD, psoriasis) should procure this compound as the key indole building block. The synthetic route from 4-amino-2-chloro-3-iodobenzoic acid via Japp–Klingemann reaction is fully documented with X-ray-confirmed intermediates, providing a validated starting point for SAR exploration [1]. The 6-chloro-5-carboxy substitution pattern on the indole core is specifically required for this inhibitor class; alternative regioisomers lack equivalent documented utility [1].

Construction of AMPK Activator Libraries for Metabolic Disease Drug Discovery

Research groups pursuing AMPK activation as a therapeutic strategy for diabetic nephropathy, NAFLD, or related metabolic disorders should use this compound as the foundational scaffold for library synthesis. The 6-chloro-1H-indole-5-carboxylic acid core was the product of systematic optimization from an HTS hit through to the clinical candidate PF-06409577, which demonstrated an EC₅₀ of 7 nM at the therapeutic target isoform [2]. The enhanced lipophilicity (XLogP3 = 2.2 vs. 1.5 for parent) and higher boiling point (434.4 °C vs. 419.6 °C) relative to unsubstituted indole-5-carboxylic acid necessitate adjusted handling and purification protocols during analogue synthesis .

Development of Mcl-1 Protein-Protein Interaction Inhibitors for Oncology

The 1H-indole-5-carboxylic acid scaffold has been established as a productive starting point for designing Mcl-1 inhibitors that induce apoptosis in cancer cells [3]. The 6-chloro-substituted variant offers increased lipophilicity and altered electronic properties that may enhance binding to the hydrophobic P1–P3 pockets of Mcl-1. Procurement of this specific building block enables direct incorporation into structure-based drug design workflows targeting the Bcl-2 family anti-apoptotic proteins, an area of active clinical investigation in acute myeloid leukemia and other malignancies [3].

Quality-Controlled Building Block Supply for Multi-Step Parallel Synthesis Programs

For contract research organizations and internal medicinal chemistry groups running parallel synthesis arrays, this compound is available from multiple reputable suppliers at defined purity specifications (95% to 98%) with supporting certificates of analysis . The availability of the methyl ester derivative (CAS 162100-83-6) as a protected synthetic intermediate enables flexible coupling strategies. Procurement specifications should account for the compound's predicted pKa of 3.24±0.30, which governs ionization state during aqueous workup and chromatographic purification .

Quote Request

Request a Quote for 6-chloro-1H-indole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.